molecular formula C23H24ClN3O3 B6492332 6-chloro-N-[(4-ethoxyphenyl)methyl]-3-(morpholine-4-carbonyl)quinolin-4-amine CAS No. 1326807-50-4

6-chloro-N-[(4-ethoxyphenyl)methyl]-3-(morpholine-4-carbonyl)quinolin-4-amine

Cat. No. B6492332
CAS RN: 1326807-50-4
M. Wt: 425.9 g/mol
InChI Key: GRPHIVMRNUYHLR-UHFFFAOYSA-N
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Description

6-Chloro-N-[(4-ethoxyphenyl)methyl]-3-(morpholine-4-carbonyl)quinolin-4-amine, commonly referred to as “6-Cl-MPCQ”, is a synthetic quinoline-based compound used in a variety of scientific research applications. It is a versatile molecule that has many different applications, including synthesis, biochemical and physiological studies, and drug development.

Scientific Research Applications

6-Cl-MPCQ is a useful molecule for a variety of scientific research applications. It has been used to study the structure and function of enzymes, to develop new drugs, and to study the biochemical and physiological effects of various compounds. Additionally, 6-Cl-MPCQ has been used in the synthesis of other compounds, such as peptides and proteins.

Mechanism of Action

6-Cl-MPCQ has been found to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the synthesis of folate, a vitamin essential for DNA synthesis and cell division. 6-Cl-MPCQ binds to the active site of DHFR, blocking the enzyme’s ability to catalyze the reaction necessary for folate synthesis.
Biochemical and Physiological Effects
The inhibition of DHFR by 6-Cl-MPCQ has a variety of biochemical and physiological effects. The most significant effect is a decrease in the level of folate in the body, which can lead to a variety of health problems, including anemia, fatigue, and neurological disorders. Additionally, 6-Cl-MPCQ has been found to inhibit the activity of other enzymes involved in DNA synthesis, resulting in cell death and decreased cell proliferation.

Advantages and Limitations for Lab Experiments

6-Cl-MPCQ is a useful molecule for laboratory experiments due to its versatility and ease of synthesis. It is relatively inexpensive, and its inhibitory effects on DHFR and other enzymes can be easily measured. However, 6-Cl-MPCQ is not suitable for long-term studies due to its toxicity, and its effects on the body can be difficult to predict.

Future Directions

There are a variety of potential future directions for the use of 6-Cl-MPCQ in scientific research. It could be used to develop new drugs that target DHFR and other enzymes, as well as to create new compounds for use in synthesis. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 6-Cl-MPCQ, as well as its potential toxicity. Finally, 6-Cl-MPCQ could be used to create new compounds for use in drug delivery and drug targeting.

Synthesis Methods

6-Cl-MPCQ can be synthesized via a multi-step process. The first step is to prepare 4-ethoxyphenylmethyl chloride, which is achieved by reacting 4-ethoxyphenol with thionyl chloride in the presence of a base. The next step is to form the quinoline ring by reacting the 4-ethoxyphenylmethyl chloride with morpholine in the presence of a base. Finally, the 6-Cl-MPCQ is formed by reacting the quinoline ring with 6-chloroquinoline in the presence of a base.

properties

IUPAC Name

[6-chloro-4-[(4-ethoxyphenyl)methylamino]quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3/c1-2-30-18-6-3-16(4-7-18)14-26-22-19-13-17(24)5-8-21(19)25-15-20(22)23(28)27-9-11-29-12-10-27/h3-8,13,15H,2,9-12,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPHIVMRNUYHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{6-Chloro-4-[(4-ethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone

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